molecular formula C16H25N3O5 B13704774 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate

Cat. No.: B13704774
M. Wt: 339.39 g/mol
InChI Key: PTBUVACJFVXQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate (CAS: 922182-37-4) is a specialized bioconjugation reagent and organic synthesis intermediate. Its molecular formula is C₁₆H₂₅N₃O₅, with a molecular weight of 339.39 g/mol and a predicted density of 1.25 ± 0.1 g/cm³ . The compound integrates a β-alanine backbone, an N-hydroxysuccinimide (NHS) ester group, and a 2,6-dimethylpiperidine moiety. This unique structure enables its use in forming stable amide bonds with primary amines, particularly in peptide synthesis and protein labeling .

Key physicochemical properties include a high predicted pKa of 15.12 ± 0.46, indicative of its weakly basic tertiary amine character derived from the piperidine group . Commercially, it is available in quantities ranging from mg to kg scales, though some suppliers have discontinued specific batch sizes (e.g., 250 mg and 500 mg) .

Properties

Molecular Formula

C16H25N3O5

Molecular Weight

339.39 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C16H25N3O5/c1-11-4-3-5-12(2)18(11)10-13(20)17-9-8-16(23)24-19-14(21)6-7-15(19)22/h11-12H,3-10H2,1-2H3,(H,17,20)

InChI Key

PTBUVACJFVXQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(=O)NCCC(=O)ON2C(=O)CCC2=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidinone Core

Methodology:

The pyrrolidinone component, 2,5-dioxopyrrolidin-1-yl, is typically synthesized via cyclization of suitable amino acid derivatives or through direct lactam formation.

Step Reagents & Conditions Description Reference
1 Succinic acid derivatives or γ-biazolactam precursors Cyclization under dehydrating conditions to form the pyrrolidinone ring ,
2 Acid chlorides or anhydrides Activation of carboxylic acids followed by intramolecular cyclization

Notes:

  • The use of acyl chlorides (e.g., succinyl chloride) with amines under basic conditions facilitates lactam formation.
  • Cyclization is often performed under reflux in solvents like toluene with azeotropic removal of water.

Functionalization of Pyrrolidinone with Acyl Groups

Methodology:

The pyrrolidinone ring is functionalized at the nitrogen or the 3-position through acylation or alkylation.

Step Reagents & Conditions Description Reference
1 Acyl chlorides or anhydrides N-acylation at the nitrogen atom ,
2 Base (e.g., triethylamine) Catalyzes acylation, prevents side reactions

Notes:

  • The acylation introduces the necessary reactive sites for subsequent coupling.
  • Selective acylation at nitrogen is achieved by controlling reaction conditions.

Synthesis of the 2,6-Dimethyl-1-piperidyl Derivative

Methodology:

The piperidyl moiety is synthesized via alkylation or methylation of a piperidine precursor.

Step Reagents & Conditions Description Reference
1 2,6-Dimethylpiperidine Commercially available or synthesized via methylation of piperidine ,
2 Alkyl halides or methylating agents Methylation at specific positions

Notes:

  • Methylation is often performed using methyl iodide or dimethyl sulfate under basic conditions.
  • The stereochemistry is controlled to favor the desired isomer.

Coupling of the Piperidyl and Pyrrolidinone Moieties

Methodology:

Amide bond formation is achieved through activation of carboxylic acids and subsequent coupling with amines.

Step Reagents & Conditions Description Reference
1 Carbodiimides (e.g., EDC, DCC) Activation of carboxylic acid groups ,
2 N-Hydroxysuccinimide (NHS) Stabilizes intermediate for efficient coupling
3 Base (e.g., DIPEA) Facilitates amide bond formation

Notes:

  • The coupling reaction is typically performed in anhydrous solvents like DMF or DCM.
  • Purification involves chromatography to isolate the target compound.

Data Tables Summarizing Synthesis Conditions

Step Reagents Solvent Temperature Yield (%) References
Pyrrolidinone cyclization Succinyl chloride, NH3 Toluene Reflux 75-85 ,
N-Acylation Acyl chloride, Et3N DCM Room temperature 80-90 ,
Piperidyl methylation Methyl iodide, K2CO3 Acetone Reflux 70-80
Amide coupling EDC/NHS, DIPEA DMF Room temperature 65-75 ,

Notes on Synthesis Optimization and Challenges

  • Protection Strategies: Protecting groups such as Boc or Fmoc may be employed to prevent side reactions during multi-step synthesis.
  • Purification: Chromatography (silica gel, HPLC) is essential for isolating pure intermediates and final products.
  • Yield Enhancement: Using excess coupling reagents and optimizing reaction times improves overall yields.
  • Stereochemistry Control: Stereoselective synthesis is critical, especially for chiral centers in the piperidyl moiety.

Chemical Reactions Analysis

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to desired biological effects .

Comparison with Similar Compounds

NHS Esters with Piperidine Derivatives

Compared to simpler NHS esters (e.g., NHS-acetate, C₄H₅NO₃), this compound’s 2,6-dimethylpiperidine group enhances steric bulk and lipophilicity (logP estimated at ~1.8 vs. NHS-acetate’s logP of -0.5). This modification may improve membrane permeability in biological applications but could reduce aqueous solubility .

β-Alanine-Linked Reagents

Compounds like succinimidyl 3-(2-pyridyldithio)propionate (SPDP) share the β-alanine spacer but lack the dimethylpiperidine group. The absence of this tertiary amine in SPDP results in a lower pKa (~8.5), making it more reactive toward thiol groups rather than amines .

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa Density (g/cm³) Key Functional Groups
Target Compound 339.39 15.12 1.25 NHS ester, dimethylpiperidine
NHS-acetate 115.09 ~4.5 1.20 NHS ester
SPDP 312.37 ~8.5 1.30 NHS ester, disulfide linker
N-succinimidyl propionate 143.13 ~4.7 1.18 NHS ester

Amine Reactivity

The NHS ester group facilitates nucleophilic attack by primary amines (e.g., lysine residues), forming stable amide bonds.

Bioconjugation Efficiency

While direct comparative studies are scarce, the compound’s tertiary amine could act as a weak base, accelerating reaction rates in acidic media—a trait absent in non-amine-containing NHS esters .

Commercial Availability and Stability

Unlike widely available NHS esters (e.g., Thermo Fisher’s NHS-PEG4), the discontinuation of certain batch sizes for this compound (e.g., 250 mg and 500 mg) highlights niche demand or synthesis challenges . Stability data are unreported, but its high pKa and lipophilicity suggest compatibility with organic solvents (e.g., DMF, DMSO).

Biological Activity

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate, also known as DMPip-βALA-OSu, is a compound with notable biological activities. Its structure includes a pyrrolidine ring and a piperidine moiety, which contribute to its pharmacological properties. This article reviews its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H25N3O5
  • Molecular Weight : 339.39 g/mol
  • Density : 1.25±0.1 g/cm³ (predicted)
  • pKa : 15.12±0.46 (predicted)

Research indicates that DMPip-βALA-OSu may enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. In a study screening over 23,000 compounds, it was found that this compound:

  • Suppressed cell growth while increasing cell-specific glucose uptake and intracellular ATP levels during monoclonal antibody production .
  • Reduced galactosylation levels on monoclonal antibodies, which is crucial for their therapeutic efficacy and quality control .

Biological Activity and Effects

The biological activity of DMPip-βALA-OSu can be summarized as follows:

Activity Effect
Monoclonal Antibody ProductionIncreases production efficiency in CHO cells .
Cell GrowthSuppresses growth rates in cultured cells .
Glucose UptakeEnhances glucose uptake rates in cells .
ATP LevelsIncreases intracellular ATP levels, indicating enhanced metabolic activity .

Case Studies

  • Monoclonal Antibody Production Improvement :
    • In a controlled study, DMPip-βALA-OSu was applied to CHO cells producing monoclonal antibodies. The results showed a significant increase in antibody yield compared to control groups without the compound.
  • Cellular Metabolism :
    • Another investigation highlighted that cells treated with DMPip-βALA-OSu exhibited higher glucose uptake and ATP synthesis rates. This suggests that the compound may promote metabolic pathways beneficial for enhanced protein production.

Research Findings

Further studies have explored the structure-activity relationship (SAR) of related compounds:

  • The presence of the 2,5-dimethylpyrrole structure was identified as particularly effective in enhancing monoclonal antibody production, suggesting avenues for further structural optimization to improve efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dioxo-1-pyrrolidinyl derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyrrolidinyl derivatives often involves condensation reactions using ethanol as a solvent and piperidine as a catalyst at low temperatures (0–5°C for 2 hours) to minimize side reactions . Optimization strategies include:

  • Temperature Control : Lower temperatures reduce undesired byproducts.
  • Catalyst Screening : Testing alternatives to piperidine (e.g., triethylamine) to improve regioselectivity.
  • Solvent Polarity : Adjusting solvent polarity (e.g., switching to DMF or THF) to enhance reaction rates.
  • Yield Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically.

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods for all procedures involving aerosols or powders to prevent inhalation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Emergency Procedures : In case of skin exposure, rinse immediately with water for ≥15 minutes; for spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation and moisture absorption .

Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?

  • Methodological Answer :

  • Solvent Selection : The compound’s limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol for stock solutions. Pre-solubilize in 100% DMSO (<1% final concentration in cell culture media) to avoid cytotoxicity .
  • Dosing Consistency : Prepare fresh stock solutions weekly to prevent precipitation; validate solubility via dynamic light scattering (DLS) before in vivo administration .
  • Temperature Sensitivity : Heat samples to 37°C with brief sonication (10–15 seconds) to ensure homogeneity .

Advanced Research Questions

Q. How can researchers design long-term environmental fate studies for this compound, considering its physicochemical properties?

  • Methodological Answer :

  • Study Phases :

Laboratory Analysis : Measure hydrolysis rates, photodegradation, and soil adsorption coefficients (Koc) .

Field Monitoring : Track bioaccumulation in aquatic organisms using LC-MS/MS and model trophic transfer .

Ecotoxicology : Assess chronic toxicity in Daphnia magna or zebrafish embryos at sublethal concentrations (e.g., 0.1–10 µg/L) .

  • Data Integration : Use fugacity models to predict environmental partitioning based on logP and vapor pressure .

Q. What methodological approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Dosage Reconciliation : Compare in vitro IC50 values with plasma concentrations in animal models; adjust dosing regimens using pharmacokinetic (PK) modeling .
  • Metabolite Profiling : Identify active metabolites via liver microsome assays and correlate with in vivo effects .
  • Target Engagement Validation : Use CRISPR-edited cell lines to confirm specificity of the compound’s mechanism .

Q. How can computational modeling be integrated with experimental data to predict metabolic pathways?

  • Methodological Answer :

  • In Silico Tools :
  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites .
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize metabolites for synthesis .
  • Experimental Validation :
  • Synthesize predicted metabolites and confirm structures via NMR and HRMS .
  • Test metabolite activity in target assays to assess bioactivation or detoxification pathways .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Key References
In vitro vs. in vivo efficacyPK/PD modeling, metabolite profiling, target engagement assays
Variability in cytotoxicityStandardize cell lines, control for passage number, and validate apoptosis markers
Environmental half-lifeConduct accelerated stability studies under varying pH/temperature conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.